Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-
Description
Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- is a heterocyclic compound featuring a quinoline core substituted with 6,7-dimethoxy groups. The quinoline moiety is linked via an oxygen atom to a phenyl ring bearing an ethanone group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. The dimethoxy groups enhance lipophilicity and electron density, while the ethanone group may facilitate π-π interactions or serve as a reactive site for derivatization .
Properties
CAS No. |
651054-43-2 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C19H17NO4/c1-12(21)13-5-4-6-14(9-13)24-17-7-8-20-16-11-19(23-3)18(22-2)10-15(16)17/h4-11H,1-3H3 |
InChI Key |
HDJHUVWQWGEDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Ether Formation: The phenyl ring is introduced through an ether linkage by reacting the methoxylated quinoline with a phenol derivative under basic conditions, typically using potassium carbonate as the base and a suitable solvent like dimethylformamide.
Ethanone Introduction:
Industrial Production Methods
Industrial production of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohol derivatives.
Substitution: Alkoxy-substituted quinoline derivatives.
Scientific Research Applications
Therapeutic Applications
2.1 Cancer Treatment
One of the primary applications of this compound is in the treatment of cancer. Research indicates that it acts as a dual inhibitor targeting both the MET and VEGF pathways, which are critical in tumor growth and metastasis. For instance, a patent describes its use in treating castration-resistant prostate cancer and osteoblastic bone metastases by inhibiting these pathways effectively .
2.2 Protein Kinase Modulation
The compound has also been studied for its role in modulating protein kinase activity. It has shown potential in regulating cellular activities such as proliferation and apoptosis through inhibition of specific kinases involved in cancer cell signaling . This modulation can lead to reduced tumor growth and enhanced sensitivity to existing therapies.
Table 1: Summary of Research Findings on Ethanone Applications
Mechanism of Action
The mechanism of action of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes like kinases and proteases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure Variations
Quinoline vs. Isoquinoline Derivatives
Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) () share the 6,7-dimethoxy substitution pattern but differ in their core structure (isoquinoline vs. quinoline).
- Key Differences: Quinoline has a nitrogen atom in the first aromatic ring, whereas isoquinoline’s nitrogen is in the second ring. The dihydro/tetrahydro modifications in compounds reduce aromaticity, increasing conformational flexibility compared to the fully aromatic quinoline in the target compound .
Substituted Quinolines
1-(4-Hydroxy-2-methylquinolin-3-yl)ethanone (CAS 91569-13-0, ) shares the quinoline-ethanone framework but replaces dimethoxy groups with a 4-hydroxy and 2-methyl substituent.
Substituent Effects on Physicochemical Properties
Ethanone-Linked Aromatic Systems
- Ethanone, 1-(4-Hydroxy-3-methoxyphenyl)- (CAS 498-02-2, ): Features a simpler phenyl ring with hydroxy and methoxy groups. Higher aqueous solubility due to phenolic hydroxy group compared to the target’s fully substituted quinoline .
- Ethanone, 1-[4-(1-Methylethenyl) Phenyl]- (CAS 5359-04-6, ): Contains a styryl group instead of quinolinyloxy-phenyl. The conjugated double bond in the styryl group enhances UV absorption properties, differing from the electron-rich quinoline system .
Functional Group Modifications
Compounds in , such as 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f), introduce carboxamide or sulfonyl groups (e.g., 6e), which contrast with the ethanone group in the target.
- Carboxamide/Sulfonyl vs.
Data Table: Structural and Functional Comparison
Research Implications
- Biological Activity: The target compound’s dimethoxy-quinoline structure may enhance membrane permeability compared to hydroxy-substituted analogs (e.g., CAS 91569-13-0) .
- Synthetic Utility: The ethanone group offers a handle for further functionalization, unlike the carboxamide or sulfonyl groups in compounds .
- Stability : Methoxy groups likely confer greater metabolic stability compared to hydroxy groups, which are prone to glucuronidation .
Biological Activity
Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be represented by the molecular formula with a molecular weight of approximately 686.71 g/mol. Its structure includes a quinoline moiety which is known for its biological activity, particularly in cancer treatment.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 686.71 g/mol |
| Boiling Point | 912.8 °C (predicted) |
| Density | 1.371 g/cm³ (predicted) |
| pKa | 13.63 (predicted) |
Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- functions primarily as a dual inhibitor of MET and VEGF pathways, which are crucial in tumor growth and metastasis. The inhibition of these pathways can lead to reduced cancer cell proliferation and enhanced apoptosis in malignant cells.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a study evaluated the cytotoxic effects on the K562 cell line using the MTT assay:
- IC50 Values : Some derivatives showed IC50 values comparable to established chemotherapeutics like verapamil:
- Compound 6e: IC50 = 0.66 μM
- Compound 6h: IC50 = 0.65 μM
- Compound 7c: IC50 = 0.96 μM
These results indicate that certain modifications to the core structure enhance anticancer activity significantly compared to unmodified compounds .
Case Studies
A notable case study involved the use of this compound in preclinical models for castration-resistant prostate cancer. The dual inhibition mechanism was shown to effectively reduce tumor size and improve survival rates in treated mice compared to control groups .
Clinical Implications
The potential clinical applications of Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- are promising, particularly for patients with advanced-stage cancers resistant to conventional therapies. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
